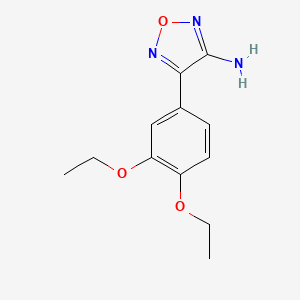
4-(3,4-Diethoxyphenyl)-1,2,5-oxadiazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(3,4-Diethoxyphenyl)-1,2,5-oxadiazol-3-amine” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,5-oxadiazole ring, possibly through a cyclization reaction . The 3,4-diethoxyphenyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,5-oxadiazole ring and the 3,4-diethoxyphenyl group . The exact structure would depend on the specific positions of these groups in the molecule .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the oxadiazole ring and the 3,4-diethoxyphenyl group . The oxadiazole ring is a part of many biologically active compounds and is known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the oxadiazole ring and the 3,4-diethoxyphenyl group . These groups could affect properties such as solubility, melting point, and reactivity .科学的研究の応用
Anticancer Activity
4-(3,4-Diethoxyphenyl)-1,2,5-oxadiazol-3-amine and its derivatives have been explored for potential anticancer properties. A study by Yakantham, Sreenivasulu, and Raju (2019) synthesized a series of derivatives that demonstrated good to moderate activity against various human cancer cell lines, including breast, lung, and prostate cancers (Yakantham, Sreenivasulu, & Raju, 2019). Additionally, Ahsan et al. (2018) reported the synthesis of N-(substituted phenyl)-5-aryl-1,3,4-oxadiazol-2-amine analogs, showing significant antiproliferative activity against a variety of cancer cell lines (Ahsan et al., 2018).
Antimicrobial and Antiplasmodial Activities
The compound and its analogues have also shown potential in antimicrobial and antiplasmodial applications. Bektaş et al. (2007) synthesized derivatives that exhibited good to moderate activities against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Hermann et al. (2021) found that certain derivatives displayed high antiplasmodial activity against strains of Plasmodium falciparum (Hermann, Hochegger, Dolensky, Seebacher, Saf, Kaiser, Mäser, & Weis, 2021).
Photochemical Applications
The photochemistry of 1,2,4-oxadiazoles, including the studied compound, has been investigated for potential applications. Buscemi, Vivona, and Caronna (1996) explored the photochemistry of some 1,2,4-oxadiazoles, revealing insights into molecular rearrangements and the formation of various heterocyclic compounds (Buscemi, Vivona, & Caronna, 1996).
Corrosion Inhibition
The use of 1,3,4-oxadiazole derivatives as corrosion inhibitors has been explored, demonstrating their effectiveness in protecting metals against corrosion. Bouklah et al. (2006) investigated the thermodynamic properties of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole as a corrosion inhibitor for steel in sulfuric acid medium, revealing high efficiency and stability (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).
作用機序
Safety and Hazards
特性
IUPAC Name |
4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-3-16-9-6-5-8(7-10(9)17-4-2)11-12(13)15-18-14-11/h5-7H,3-4H2,1-2H3,(H2,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTHKXJUGMWTBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NON=C2N)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2363463.png)
![1-(2-bromoallyl)-2-isobutyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2363464.png)
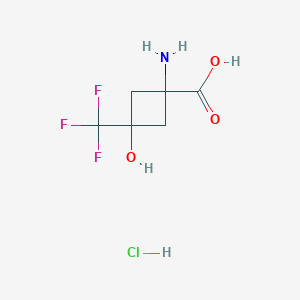
![N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2363467.png)
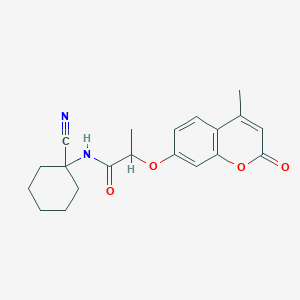
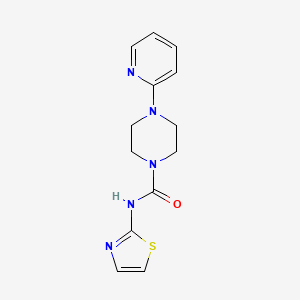

![N-[3-(dimethylamino)propyl]-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2363478.png)
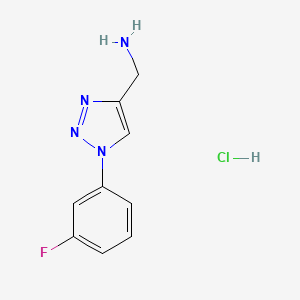
![7-[4-(1H-imidazol-1-yl)phenyl]-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2363480.png)
![(E)-5-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2363481.png)

![9-(furan-2-ylmethyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2363484.png)
